2-Methyl-2-phenylpropan-1-amine chemical properties and structure
2-Methyl-2-phenylpropan-1-amine chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-2-phenylpropan-1-amine, a substituted phenethylamine, is a compound of interest due to its structural similarity to known central nervous system (CNS) stimulants and sympathomimetic agents. Its chemical properties and biological activity are relevant for research in pharmacology and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical structure, properties, a plausible synthetic pathway, and its likely mechanism of action based on available data for structurally related compounds.
Chemical Structure and Identification
2-Methyl-2-phenylpropan-1-amine is a primary amine with a phenyl group and two methyl groups attached to the same tertiary carbon atom.
Caption: Chemical structure of 2-Methyl-2-phenylpropan-1-amine.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 2-methyl-2-phenylpropan-1-amine | |
| CAS Number | 21404-88-6 | |
| Molecular Formula | C₁₀H₁₅N | |
| Molecular Weight | 149.23 g/mol | |
| Appearance | Liquid | |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available | |
| Solubility in Water | Data not available | |
| XLogP3 | 2.6 |
Experimental Protocols
Proposed Synthesis Pathway
Caption: Proposed synthetic workflow for 2-Methyl-2-phenylpropan-1-amine.
Detailed Methodology (Generalized):
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Alkylation: In a suitable solvent such as THF, dioxane, toluene, or hexane, a substituted benzyl halide is reacted with isobutyronitrile in the presence of an organic base at a temperature ranging from -78°C to 0°C to yield 2-methyl-2-phenylpropanenitrile.
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Hydrolysis: The resulting nitrile is then hydrolyzed using a base in a solvent at a high temperature (80°C - 220°C) to produce 2-methyl-2-phenylpropanoic acid.
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Curtius Rearrangement: The carboxylic acid is converted to an acyl azide, which then undergoes a Curtius rearrangement to form an isocyanate intermediate.
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Final Amine Formation: The isocyanate can be hydrolyzed or subjected to catalytic hydrogenation to yield the final product, 2-methyl-2-phenylpropan-1-amine.
Proposed Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
A validated GC-MS method for the specific quantification of 2-Methyl-2-phenylpropan-1-amine is not available in the literature. However, a general method for the analysis of primary amines can be proposed.
Instrumentation:
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Gas chromatograph coupled to a mass spectrometer (GC-MS).
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Column: A non-polar capillary column, such as a DB-5MS or equivalent, is suitable for the separation of such aromatic compounds.
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Carrier Gas: Helium at a constant flow rate.
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Injection: Splitless injection to maximize analyte transfer to the column.
GC Conditions (Typical):
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Inlet Temperature: 250 °C
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Oven Program: Initial temperature of 60 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C, and hold for 5-10 minutes.
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Transfer Line Temperature: 280 °C
MS Conditions (Typical):
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Ionization: Electron Ionization (EI) at 70 eV.
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Ion Source Temperature: 230 °C
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Quadrupole Temperature: 150 °C
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Acquisition Mode: Full scan mode for qualitative analysis and identification of fragmentation patterns. Selected Ion Monitoring (SIM) for quantitative analysis.
Sample Preparation:
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For biological matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) would be necessary to isolate the analyte.
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Derivatization with an acylating agent (e.g., trifluoroacetic anhydride) may be employed to improve chromatographic peak shape and sensitivity.
Biological Activity and Signaling Pathway
2-Methyl-2-phenylpropan-1-amine is classified as a central nervous system stimulant and a sympathomimetic amine, with actions reported to be similar to those of dextroamphetamine. The primary mechanism of action for such compounds generally involves the modulation of monoamine neurotransmitter systems, particularly norepinephrine and dopamine.
The sympathomimetic effects are likely mediated by the interaction with adrenergic receptors, while the CNS stimulant properties are attributed to the increased availability of dopamine and norepinephrine in the synaptic cleft. This can occur through several mechanisms, including the inhibition of reuptake via the norepinephrine transporter (NET) and the dopamine transporter (DAT), and/or by promoting the release of these neurotransmitters from presynaptic vesicles.
Caption: Generalized signaling pathway for a sympathomimetic CNS stimulant.
Conclusion
2-Methyl-2-phenylpropan-1-amine is a phenethylamine derivative with potential as a CNS stimulant. While its basic chemical identifiers are established, there is a notable lack of publicly available experimental data regarding its physical properties and specific, validated protocols for its synthesis and analysis. Its biological mechanism is likely to be similar to other sympathomimetic amines, involving the modulation of noradrenergic and dopaminergic pathways. Further research is required to fully characterize this compound's physicochemical properties and pharmacological profile.
